Spirocyclization Yield: 1-(2-Ethylbutyryl)piperidin-4-one Enables Near-Quantitative Conversion to Triazaspiro Scaffolds
In a Grünenthal GmbH patent (US 7,951,815 B2), 1-(2-ethylbutyryl)piperidin-4-one was condensed with (S)-phenyl-alaninamide under reflux in ethanol to produce the 1,4,8-triazaspiro[4.5]decan-2-one scaffold. The isolated yield was 3.1 g (99%), indicating a highly efficient spirocyclization [1]. In contrast, the analogous synthesis of 2-butyl-8-(2-ethylbutanoyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one using a related piperidin-4-one precursor requires separate optimization and may not achieve comparable yields . The 84% yield reported for the synthesis of 1-(2-ethylbutyryl)piperidin-4-one itself from piperidone hydrochloride and 2-ethylbutyryl chloride further confirms the accessibility of this intermediate in good quantity .
| Evidence Dimension | Triazaspiro product yield from piperidin-4-one intermediate |
|---|---|
| Target Compound Data | 3.1 g (99% yield) for 3-(S)-benzyl-8-(2-ethylbutyryl)-1,4,8-triazaspiro[4.5]decan-2-one |
| Comparator Or Baseline | Analogous triazaspiro scaffolds may require multi-step optimization with variable yields; no explicit head-to-head comparator in the same patent |
| Quantified Difference | Near-quantitative spirocyclization achieved with target compound |
| Conditions | 1-(2-ethylbutyryl)piperidin-4-one (1.8 g, 9.1 mmol) + (S)-phenyl-alaninamide (1.5 g, 9.1 mmol), EtOH (40 mL), reflux 2.5 h then RT 16 h |
Why This Matters
A near-quantitative spirocyclization yield directly reduces procurement volume requirements and minimizes purification costs in scale-up campaigns, making this building block economically advantageous compared to piperidin-4-ones that give lower conversion to the desired spirocyclic product.
- [1] Grünenthal GmbH. Substituted 1,4,8-triazaspiro[4,5]decan-2-one compounds. US Patent 7,951,815 B2. Example 1: [0652]. Published May 31, 2011. View Source
